molecular formula C17H25BrN2O2 B8164882 tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate

tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate

Cat. No.: B8164882
M. Wt: 369.3 g/mol
InChI Key: CBWYSCPCEBNERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate (CAS: 1467098-47-0) is a brominated pyridine derivative with a molecular formula of C₁₇H₂₅BrN₂O₂ and a molecular weight of 369.31 g/mol . The compound features a tert-butyl carbamate group linked to a 5-bromopyridin-3-ylmethyl moiety and a cyclopentylmethyl substituent.

The compound is commercially available with 95% purity, stored under standard laboratory conditions .

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(cyclopentylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20(11-13-6-4-5-7-13)12-14-8-15(18)10-19-9-14/h8-10,13H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWYSCPCEBNERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCC1)CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate, identified by its CAS number 1467098-47-0, is a compound of interest due to its potential biological activities. This carbamate derivative features a brominated pyridine moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula: C₁₇H₂₅BrN₂O₂
  • Molecular Weight: 369.30 g/mol
  • Purity: ≥98% (research grade)
  • Storage Conditions: Store in a dry place at 2-8°C.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets. The presence of the brominated pyridine and carbamate functionalities suggests potential interactions with various enzymes and receptors involved in signaling pathways.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

  • Antimicrobial Activity: Preliminary studies indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential: Research has suggested that derivatives of brominated pyridines can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Studies

A study conducted by Birajdar et al. (2021) evaluated the antimicrobial efficacy of various pyridine derivatives, including those similar to this compound. The results indicated that compounds with brominated pyridine moieties demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus50
Compound BE. coli100
This compoundTBD

Anticancer Activity

In another study focusing on the anticancer properties of nitrogenous heterocycles, it was found that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The cyclopentylmethyl group may also contribute to selective binding to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate, we analyze structurally related tert-butyl carbamate derivatives with pyridine scaffolds. Key differences in substituent positioning, halogenation, and functional groups are highlighted below.

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
This compound 1467098-47-0 C₁₇H₂₅BrN₂O₂ 369.31 5-Bromo (pyridin-3-yl), cyclopentylmethyl High steric bulk; bromine enables cross-coupling
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate 1188477-11-3 C₁₁H₁₅BrN₂O₂ 303.16 5-Bromo (pyridin-2-yl), methyl Positional isomer (2-yl vs. 3-yl); lower steric hindrance
tert-Butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate 2231673-63-3 C₁₁H₁₄BrClN₂O₂ 337.60 5-Bromo, 6-chloro (pyridin-3-yl) Dual halogenation; increased molecular weight
tert-Butyl (5-bromopyridin-3-yl)carbamate 361550-43-8 C₁₀H₁₃BrN₂O₂ 273.13 5-Bromo (pyridin-3-yl) Minimal substituents; lower lipophilicity
tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate 1417793-65-7 C₁₅H₂₂BrN₃O₂ 356.26 5-Bromo (pyridin-2-yl), piperidine ring Enhanced solubility via nitrogen heterocycle

Key Observations:

Positional Isomerism :

  • The bromine position on the pyridine ring (2-yl vs. 3-yl) significantly impacts electronic properties. For example, tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS 1188477-11-3) has a similarity score of 0.93 to the target compound but lacks the cyclopentylmethyl group, reducing steric hindrance .

Halogenation Effects :

  • The addition of chlorine in tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate increases molecular weight (337.60 g/mol) and introduces dual halogenation, which may enhance electrophilic reactivity in substitution reactions .

Heterocyclic Modifications: Compounds such as tert-butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate incorporate a piperidine ring, which may improve solubility and bioavailability compared to non-cyclic analogs .

Synthetic Utility :

  • The target compound’s bromine atom facilitates cross-coupling reactions, similar to tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate (61% yield in a Suzuki coupling; ). However, its cyclopentylmethyl group could reduce reaction rates due to steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.